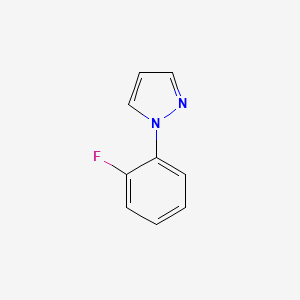

1-(2-fluorophenyl)-1H-pyrazole

描述

Significance of Pyrazole (B372694) Scaffold in Chemical Sciences

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. nih.govnih.gov Its unique structural and electronic properties have made it a "privileged scaffold," meaning it can bind to multiple biological targets with high affinity. nih.govtandfonline.combenthamdirect.com Pyrazole derivatives are found in a wide array of FDA-approved drugs, demonstrating their therapeutic potential across various diseases. nih.govtandfonline.combenthamdirect.com These include anti-inflammatory agents like celecoxib, anticoagulants such as apixaban, and anti-obesity drugs like rimonabant. nih.govbenthamdirect.com The versatility of the pyrazole ring allows for diverse chemical modifications, enabling the fine-tuning of its biological activity and physicochemical properties. researchgate.net Researchers are continually exploring new synthetic routes and applications for this remarkable heterocyclic system. researchgate.net

Role of Fluorinated Heterocycles in Modern Chemistry

The introduction of fluorine atoms into heterocyclic compounds has become a pivotal strategy in modern drug discovery. chim.ittandfonline.comnih.gov Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. tandfonline.comrsc.org Over 20% of all pharmaceuticals on the market contain fluorine, and this number is steadily increasing. tandfonline.comrsc.org Fluorinated heterocycles are prominent in a wide range of therapeutic areas, including oncology, infectious diseases, and neurology. chim.ittandfonline.com The strategic placement of fluorine can modulate the acidity or basicity of nearby functional groups, which can be crucial for a drug's interaction with its biological target. chim.ittandfonline.com

Scope and Focus on 1-(2-Fluorophenyl)-1H-Pyrazole in Contemporary Academic Research

Among the vast landscape of fluorinated heterocycles, this compound has emerged as a compound of significant interest in contemporary academic research. This specific molecule combines the privileged pyrazole scaffold with a strategically placed fluorophenyl group, offering a unique combination of properties for investigation. Research on this compound and its derivatives spans various fields, including the development of new synthetic methodologies, exploration of its chemical reactivity, and its potential applications in medicinal chemistry and materials science. nih.govnih.govresearchgate.net Studies have reported its use as a building block for more complex molecules with potential anticancer and anti-inflammatory activities. nih.govnih.gov The presence of the 2-fluorophenyl substituent can influence the molecule's conformation and electronic properties, making it a valuable tool for studying structure-activity relationships. nih.govmdpi.com

Chemical Properties and Synthesis of this compound

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyrazole ring attached to a fluorinated phenyl group at the N1 position. The empirical formula for this compound is C₉H₇FN₂ and it has a molecular weight of 162.16 g/mol . sigmaaldrich.com The presence of the fluorine atom at the ortho position of the phenyl ring introduces a degree of steric hindrance and alters the electronic distribution of the molecule. mdpi.com This can affect its crystal packing and intermolecular interactions. nih.govmdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₇FN₂ |

| Molecular Weight | 162.16 g/mol |

| Appearance | Solid |

| InChI | 1S/C9H7FN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H |

| InChI Key | NXBJGOUCISMVSC-UHFFFAOYSA-N |

| SMILES | FC1=CC=CC=C1N2C=CC=N2 |

Data sourced from sigmaaldrich.com

Synthesis and Derivatization

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the reaction of 2-fluorophenylhydrazine (B1330851) with a suitable 1,3-dicarbonyl compound or its equivalent. researchgate.net Another approach is the 1,3-dipolar cycloaddition of sydnones with alkynes. nih.govmdpi.comresearchgate.net Specifically, 3-arylsydnones with a 2-fluorophenyl group can react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield the corresponding 1-(2-fluorophenyl)pyrazole derivative. nih.govmdpi.comresearchgate.net

Derivatives of this compound are actively being synthesized and studied. For instance, the introduction of different substituents on the pyrazole or the phenyl ring can lead to a wide range of new compounds with potentially interesting biological activities. bch.ro The synthesis of this compound-4-carboxaldehyde has been reported, which can then be converted to a nitrile and subsequently a tetrazole derivative. researchgate.netossila.com

Structure

3D Structure

属性

IUPAC Name |

1-(2-fluorophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBJGOUCISMVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30607809 | |

| Record name | 1-(2-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30607809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35715-66-3 | |

| Record name | 1-(2-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30607809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Fluorophenyl 1h Pyrazole and Analogues

Cyclization Reactions in Pyrazole (B372694) Synthesis

The construction of the pyrazole ring is predominantly achieved through cyclization reactions. These reactions typically involve the formation of two new bonds between a hydrazine (B178648) derivative and a three-carbon component. The versatility of this approach allows for the introduction of a wide array of substituents onto the pyrazole core, enabling the fine-tuning of its chemical and physical properties.

Cyclocondensation of Hydrazine Derivatives with Carbonyl Systems

The reaction of hydrazine derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents is a classic and widely employed method for pyrazole synthesis. nih.govmdpi.com This approach is valued for its simplicity and the ready availability of starting materials. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. mdpi.com

A notable example is the one-pot synthesis of pyrazoles from ketones and acid chlorides, which generates the 1,3-diketone in situ. This method is highly efficient and tolerates various functional groups. organic-chemistry.orgacs.org The use of different hydrazine derivatives, such as arylhydrazines, allows for the synthesis of N-arylpyrazoles. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Ketone | Acid Chloride | Lithium base, Toluene, then Hydrazine | 1,3,5-Substituted Pyrazole | organic-chemistry.org |

| 1,3-Diketone | Arylhydrazine | N,N-dimethylacetamide, Room Temperature | 1-Aryl-3,4,5-substituted Pyrazole | mdpi.com |

| Diarylhydrazone | Vicinal Diol | Iron Catalyst | 1,3- and 1,3,5-Substituted Pyrazole | organic-chemistry.org |

Synthesis from 1,3-Diketones

The Knorr pyrazole synthesis, first reported in 1883, involves the cyclocondensation of 1,3-diketones with hydrazines and remains a fundamental method for preparing polysubstituted pyrazoles. nih.govmdpi.com The reaction can sometimes lead to a mixture of regioisomers if the 1,3-diketone is unsymmetrical. mdpi.com However, highly regioselective syntheses have been developed. For instance, the condensation of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature provides 1-aryl-3,4,5-substituted pyrazoles in good yields. mdpi.com A one-pot method starting from ketones and acid chlorides to generate the 1,3-diketone in situ, followed by the addition of hydrazine, offers a rapid and general route to pyrazoles that might otherwise be difficult to access. organic-chemistry.orgacs.org

| Starting Materials | Key Features | Reference |

| Ketones and Acid Chlorides (in situ 1,3-diketone formation) | Rapid, general, one-pot synthesis, tolerates various functional groups. | organic-chemistry.orgacs.org |

| 1,3-Diketones and Arylhydrazines | Highly regioselective, proceeds at room temperature. | mdpi.com |

Reactions Involving α,β-Ethylenic Ketones

α,β-Unsaturated ketones, also known as vinyl ketones, serve as valuable precursors for pyrazole synthesis. nih.gov The reaction with hydrazine derivatives typically proceeds through the formation of a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole. mdpi.com In some cases, the oxidation occurs in situ. mdpi.commdpi.com The use of α,β-ethylenic ketones with a leaving group in the β-position can directly lead to the pyrazole without the need for a separate oxidation step. nih.govmdpi.com This is because the elimination of the leaving group after the initial cyclization facilitates aromatization. beilstein-journals.org

For example, the condensation of chalcones (a type of α,β-unsaturated ketone) with arylhydrazines can be catalyzed by copper triflate in an ionic liquid, providing a one-pot synthesis of 1,3,5-triarylpyrazoles. mdpi.commdpi.com Another approach involves the reaction of β-arylchalcones with hydrogen peroxide to form epoxides, which then react with hydrazine hydrate (B1144303) to yield 3,5-diaryl-1H-pyrazoles after dehydration. mdpi.com

Synthesis from Nitropyrimidine Derivatives

Nitropyrimidine derivatives can be transformed into pyrazoles through reactions with hydrazine derivatives. For instance, the reaction of nitropyrimidine with arylhydrazines in methanol (B129727) at room temperature has been shown to produce 4-nitro-3,5-diaminopyrazoles in moderate yields. mdpi.comorientjchem.orgorientjchem.org This method provides a route to pyrazoles with specific substitution patterns that might be challenging to achieve through other synthetic strategies.

Cyclization from Pyranone Derivatives

Pyranones are versatile heterocyclic compounds that can be used as precursors for the synthesis of pyrazoles. nih.gov For example, the condensation of 2,3-dihydro-4H-pyran-4-ones with arylhydrazines in the presence of a catalyst like montmorillonite (B579905) KSF can yield 5-substituted pyrazoles. nih.gov Another strategy involves the Suzuki coupling of arylboronic acids with chromones (a type of pyranone), followed by treatment with hydrazine hydrate to afford 3,4-diarylpyrazoles. nih.govmdpi.com Furthermore, various pyranone derivatives react with hydrazine in ethanol (B145695) to give the corresponding pyrazoles. mdpi.com A palladium-catalyzed process has also been developed for the regioselective synthesis of pyrano[4,3-c]pyrazol-4(1H)-ones from 5-iodo-pyrazole-4-carboxylic acid and a terminal alkyne. beilstein-journals.orgnih.gov

| Pyranone Derivative | Reagent(s) | Product | Reference |

| 2,3-Dihydro-4H-pyran-4-ones | Arylhydrazines, Montmorillonite KSF | 5-Substituted Pyrazoles | nih.gov |

| Chromones | Arylboronic Acids (Suzuki Coupling), then Hydrazine Hydrate | 3,4-Diarylpyrazoles | nih.govmdpi.com |

| 5-Iodo-pyrazole-4-carboxylic acid | Terminal Alkyne, Pd/C-Cu catalysis | Pyrano[4,3-c]pyrazol-4(1H)-ones | beilstein-journals.orgnih.gov |

Cyclization from 2,3-Furandione (B3054831) Derivatives with Hydrazones

The reaction of 2,3-furandione derivatives with hydrazones provides a pathway to highly substituted pyrazoles. Specifically, 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione has been reacted with benzaldehyde(2- or 4-fluorophenyl)hydrazone to produce 4-benzoyl-1-(2- or 4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid. researchgate.netrevistadechimie.roselcuk.edu.tr This method is significant as it allows for the direct introduction of the 2-fluorophenyl group at the N1 position of the pyrazole ring, along with other substituents at positions 3, 4, and 5. The resulting pyrazole-3-carboxylic acid can be further modified, for example, by conversion to the corresponding acid chloride, which can then be reacted with various nucleophiles to generate a library of derivatives. researchgate.netdergipark.org.tr

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition represents a fundamental and powerful class of reactions for the construction of five-membered heterocyclic rings, including the pyrazole core. This approach involves the concerted or stepwise union of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

1,3-Dipolar Cycloaddition of Sydnones with Activated Dipolarophiles

A classic and effective method for pyrazole synthesis is the 1,3-dipolar cycloaddition involving sydnones, which are mesoionic aromatic compounds, serving as 1,3-dipole synthons. When a sydnone (B8496669), such as N-(2-fluorophenyl)sydnone, is reacted with an activated alkyne like dimethyl acetylenedicarboxylate (B1228247) (DMAD), it undergoes a cycloaddition reaction. This initial cycloadduct is unstable and readily extrudes a molecule of carbon dioxide (CO₂) to yield the stable aromatic pyrazole ring. The reaction is highly efficient and proceeds with a high degree of regioselectivity, which is crucial for establishing the desired substitution pattern on the final pyrazole product.

Multicomponent Cycloadditions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. For the synthesis of pyrazole derivatives, a common MCR strategy involves the condensation of a hydrazine (such as 2-fluorophenylhydrazine), a 1,3-dicarbonyl compound, and a third component. These reactions offer significant advantages, including operational simplicity, reduction of waste, and the ability to rapidly generate molecular diversity from readily available starting materials. The reaction often proceeds through a cascade of condensation and cyclization steps to afford the final pyrazole structure.

Transition-Metal-Catalyzed Synthetic Approaches

Transition-metal catalysis has become an indispensable tool for the formation of carbon-nitrogen bonds, providing efficient and general routes for the N-arylation of pyrazoles. Palladium and copper-catalyzed cross-coupling reactions are the most prominent methods. The Ullmann condensation, a traditional copper-catalyzed method, involves the reaction of a pyrazole with an aryl halide, such as 1-fluoro-2-iodobenzene, at high temperatures. More contemporary methods, like the Chan-Lam and Buchwald-Hartwig aminations, offer milder reaction conditions and broader substrate scope.

The Chan-Lam coupling typically employs a copper catalyst to couple a pyrazole with an aryl boronic acid, like (2-fluorophenyl)boronic acid. The Buchwald-Hartwig amination utilizes a palladium catalyst with specialized phosphine (B1218219) ligands to couple a pyrazole with an aryl halide or triflate. These methods are highly effective for synthesizing 1-(2-fluorophenyl)-1H-pyrazole with excellent yields.

| Catalytic System | Aryl Source | Catalyst/Ligand | Typical Conditions |

| Ullmann Condensation | 1-Fluoro-2-iodobenzene | CuI, Base (e.g., K₂CO₃) | High Temperature, Solvent (e.g., DMF) |

| Chan-Lam Coupling | (2-Fluorophenyl)boronic acid | Cu(OAc)₂, Base (e.g., Pyridine) | Room Temperature to mild heating, Air |

| Buchwald-Hartwig Amination | 1-Bromo-2-fluorobenzene | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | Inert Atmosphere, Solvent (e.g., Toluene) |

Innovative Reaction Types and Novel Reactants

The quest for more efficient and selective synthetic methods has led to the development of innovative reaction pathways and the use of novel reactants.

Regioselective Synthesis Strategies

For pyrazoles that are unsymmetrically substituted on the carbon backbone, direct N-arylation can lead to a mixture of two regioisomers. Achieving regioselectivity is therefore a critical challenge. One effective strategy involves the use of pyrazole precursors with a removable blocking group at one of the nitrogen atoms. This group directs the arylation to the unprotected nitrogen, after which the blocking group is removed to yield the desired single regioisomer. Another approach is the regioselective synthesis from acyclic precursors, where the substitution pattern is pre-determined by the choice of starting materials that cyclize in a controlled manner. For example, the condensation of (2-fluorophenyl)hydrazine with an unsymmetrical 1,3-dicarbonyl compound can be directed by controlling the pH and reaction conditions to favor the formation of the desired 1-aryl-pyrazole isomer.

Advanced Synthetic Techniques

Modern synthetic chemistry has embraced advanced techniques to enhance reaction efficiency, reduce environmental impact, and enable scalability. Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of N-aryl pyrazoles. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve reaction yields by minimizing the formation of side products.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers precise control over reaction parameters such as temperature, pressure, and stoichiometry. This technique is particularly advantageous for scaling up the synthesis of this compound, ensuring consistent product quality and enhancing the safety profile of the reaction, especially for highly exothermic processes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. The use of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in dramatically shorter reaction times and higher yields compared to conventional heating methods.

One prominent application of microwave technology in this area is the synthesis of 1-aryl-1H-pyrazole-5-amines. In a representative procedure, an aryl hydrazine, such as 4-fluorophenylhydrazine hydrochloride, is reacted with a suitable partner like 3-aminocrotononitrile (B73559) in a 1 M HCl solution. jove.com The reaction mixture is subjected to microwave irradiation at 150 °C, typically for a brief period of 10 to 15 minutes. This efficient process allows for the rapid formation of the pyrazole ring, with typical isolated yields ranging from 70% to 90%. jove.com The use of an aqueous solvent system further enhances the green credentials of this synthetic route.

Another relevant example is the one-pot synthesis of pyrazolone (B3327878) derivatives. In this approach, a β-ketoester, a substituted hydrazine like 2-fluorophenylhydrazine (B1330851), and an aldehyde are reacted together under solvent-free conditions with microwave irradiation. mdpi.comresearchgate.net This method has been shown to tolerate a variety of functional groups on the aromatic rings of the reactants. mdpi.com

Table 1: Microwave-Assisted Synthesis of 1-Arylpyrazole Analogs

| Reactants | Product | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Fluorophenylhydrazine hydrochloride, 3-Aminocrotononitrile | 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine | 1 M HCl | 150 | 10-15 | 70-90 | jove.com |

| 2-Fluorophenylhydrazine, Ethyl acetoacetate, Vanillin | (Z)-4-((4-Hydroxy-3-methoxyphenyl)methylene)-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one | Solvent-free | Not specified | 10 | 92 | mdpi.comresearchgate.net |

| Phenylhydrazine, Chalcones | 1,3,5-Triarylpyrazoles | Not specified | Not specified | Not specified | ~82 | mdpi.com |

Ultrasound-Promoted Synthesis

The application of ultrasonic irradiation in chemical synthesis, often referred to as sonochemistry, provides an alternative energy source that can enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical transformations.

The synthesis of pyrazole derivatives has been shown to benefit from ultrasonic promotion. For instance, the condensation of β-enaminones with aryl hydrazines can be carried out at room temperature under ultrasonic irradiation to afford 1,5-disubstituted pyrazoles. acs.org This method is noted for its mild conditions and excellent functional group tolerance. acs.org In other work, the cyclocondensation reaction of chalcones with aminoguanidine (B1677879) hydrochloride to produce amidino pyrazolines has been successfully promoted by ultrasound. scielo.br

A study on the synthesis of trifluoromethyl-containing pyrazoles demonstrated a significant rate enhancement with ultrasound. The reaction time for the cyclocondensation was reduced from 8-10 hours under conventional heating to less than 1 hour with ultrasonic irradiation, accompanied by an improvement in yield. nih.gov

Table 2: Ultrasound-Promoted Synthesis of Pyrazole Analogs

| Reactants | Product | Solvent | Catalyst | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| β-Enaminones, Aryl hydrazines | 1,5-Disubstituted pyrazoles | Hexafluoroisopropanol | - | Not specified | Up to 87% | acs.org |

| Chalcones, Aminoguanidine hydrochloride | Amidino pyrazolines | Not specified | Not specified | Not specified | Not specified | scielo.br |

| Enaminone, Hydrazonyl chloride | Substituted pyrazoles | Cyclopentyl methyl ether | Ni-Mg-Fe LDH | Not specified | High | mdpi.com |

| Substituted Chalcones, Hydrazine sulfate | Pyrazoles | Not specified | Sodium acetate | Not specified | 23-97% | mdpi.com |

Mechanochemical Activation

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more environmentally benign approach to synthesis. Ball milling is a common technique where reactants are ground together in a vessel with grinding media, leading to their intimate mixing and chemical transformation.

The synthesis of pyrazoles and their derivatives has been successfully achieved through mechanochemical methods. For example, the one-pot, two-step synthesis of fluorinated pyrazolones has been developed using ball milling. beilstein-journals.org This process involves the initial formation of the pyrazolone ring followed by a fluorination step, all conducted in a solventless manner.

In another application, the chlorination of 1-arylpyrazoles has been carried out efficiently using trichloroisocyanuric acid under solvent-free mechanochemical conditions. rsc.org This method avoids the need for bulk solvents and simplifies product purification. The reaction of chalcones with phenylhydrazine, catalyzed by sodium bisulfate monohydrate, has also been shown to proceed effectively in a high-speed ball mill to produce 1,3,5-triaryl-2-pyrazolines in good yields. mdpi.com

Table 3: Mechanochemical Synthesis of Pyrazole Analogs

| Reactants | Product | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| β-Ketoester, Phenylhydrazine | Fluorinated pyrazolones | One-pot, two-step ball milling | Not specified | Moderate to excellent | beilstein-journals.org |

| 1-Arylpyrazoles, Trichloroisocyanuric acid | 4-Chloro-1-arylpyrazoles | Solvent-free ball milling | Not specified | High | rsc.org |

| Chalcone (B49325), Phenylhydrazine | 1,3,5-Triaryl-2-pyrazoline | Ball milling with NaHSO₄·H₂O catalyst | Not specified | Up to 93 | mdpi.com |

| Chalcones, Hydrazine | 3,5-Diphenyl-1H-pyrazoles | Ball milling with sodium persulfate oxidant | Not specified | Excellent | mdpi.com |

Spectroscopic and Structural Elucidation of 1 2 Fluorophenyl 1h Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, proving essential in the structural elucidation of pyrazole (B372694) derivatives. researchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is a powerful technique for identifying the number of different types of protons and their neighboring environments within a molecule. In the case of 1-(2-fluorophenyl)-1H-pyrazole derivatives, the ¹H NMR spectra exhibit characteristic signals for the pyrazole and the fluorophenyl rings.

The protons on the pyrazole ring typically appear as distinct signals. For instance, the H-5 proton of the pyrazole ring in some 1-arylpyrazoles is observed as a doublet with a coupling constant (J) of approximately 2.5 Hz around 8.43 ppm. nih.gov The multiplicity of these signals is influenced by spin-spin coupling with neighboring protons.

The presence of a fluorine atom on the phenyl ring introduces further complexity and provides valuable structural information through ¹⁹F-¹H spin-spin coupling. nih.gov This coupling results in specific multiplet signals for the aromatic protons of the fluorophenyl ring. For example, in the ¹H NMR spectrum of a related compound, the signal for a methylene (B1212753) (CH₂) group appeared as a doublet with a J value of 4.7 Hz due to long-range coupling with the fluorine atom. nih.gov

A representative ¹H NMR data for a this compound derivative is presented below:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (pyrazole) | 8.43 | d | 2.5 |

| Aromatic-H | 7.13-7.72 | m | - |

| CH₂ | 3.85-4.03 | d (in some cases) | 4.7 (¹⁹F-¹H coupling) |

This table is illustrative and specific chemical shifts and coupling constants can vary depending on the full structure of the derivative and the solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound derivatives, the spectrum will show distinct signals for each unique carbon atom in the pyrazole and fluorophenyl rings.

The chemical shifts of the carbon atoms are influenced by their electronic environment. The carbon atom attached to the fluorine (C-F) on the phenyl ring will exhibit a characteristic large coupling constant (¹JCF). Furthermore, heteronuclear coupling between fluorine and carbon atoms over multiple bonds (¹⁹F-¹³C coupling) can be observed. For instance, a small meta coupling (around 1 Hz) has been noted for C-6' in a similar structure, which is smaller than the expected 4-5 Hz. nih.gov

An illustrative table of ¹³C NMR data is provided below:

| Carbon | Chemical Shift (δ, ppm) |

| C=O (sydnone precursor) | 165.0-166.4 |

| C-3, C-5 (pyrazole) | ~144 (broad) |

| C-4 (pyrazole) | ~104.31 |

| Aromatic-C | Varies |

| Sydnone (B8496669) CH | 97.0-98.1 |

This table provides a general range of chemical shifts. Actual values are dependent on the specific derivative.

Two-Dimensional NMR Techniques (e.g., ¹H-¹H COSY)

Two-dimensional (2D) NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), are invaluable for establishing connectivity between protons within a molecule. libretexts.orgyoutube.com A COSY spectrum displays correlations between protons that are coupled to each other. libretexts.orgyoutube.comresearchgate.netresearchgate.netyoutube.com

For this compound derivatives, a COSY experiment would show cross-peaks connecting the signals of adjacent protons on the pyrazole ring, as well as adjacent protons on the fluorophenyl ring. This allows for the unambiguous assignment of the proton signals and helps to piece together the fragments of the molecule. For example, a cross-peak between the H-4 and H-5 protons of the pyrazole ring would confirm their adjacent positions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nepjol.info

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. This is a critical step in confirming the identity of a newly synthesized compound. For a derivative of this compound, HRMS would be used to confirm the calculated molecular formula by comparing the theoretical mass with the experimentally measured mass. For instance, the calculated mass for a C₁₆H₁₂BrClN₂⁺H⁺ ion was found to be 346.9945, with the experimental value being 346.9944. rsc.org

General Mass Spectrometry for Structural Elucidation

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. nepjol.info When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a "fingerprint" of the molecule's structure. For pyrazole derivatives, fragmentation may involve the cleavage of the pyrazole ring or the loss of substituents from the phenyl ring. The fragmentation of the tetrazole group in related heterocyclic compounds has been shown to proceed via the elimination of HN₃ in positive ion mode and N₂ in negative ion mode. lifesciencesite.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. In the study of this compound derivatives, specific vibrational frequencies observed in the IR spectrum provide key structural information.

For instance, in a series of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives, characteristic IR absorption bands were observed. The C=N stretching vibration, indicative of the pyrazole ring, typically appears around 1605 cm⁻¹. The C=O stretching vibration in related chalcone (B49325) derivatives is found at approximately 1691-1696 cm⁻¹. Aromatic C-H stretching is generally observed around 3157-3160 cm⁻¹, while sp³ C-H stretching appears near 2970-2975 cm⁻¹. nih.gov

In another study involving ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, the aromatic C-H stretching vibrations were identified by weak absorptions at 3041 cm⁻¹. researchgate.net The C=O stretching frequency was observed at 1702 cm⁻¹. researchgate.net For pyrazole ligands, the C-N stretching vibrations of the pyrazole ring are a key feature, with intense bands appearing around 1290 cm⁻¹. researchgate.net

A comparative table of characteristic IR frequencies for different pyrazole derivatives is presented below:

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Compound Type | Reference |

| C=N | Stretching | ~1605 | 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives | nih.gov |

| C=O | Stretching | 1691-1696 | Chalcone derivatives of pyrazole | nih.gov |

| Aromatic C-H | Stretching | 3157-3160 | 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives | nih.gov |

| sp³ C-H | Stretching | 2970-2975 | 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives | nih.gov |

| Aromatic C-H | Stretching | 3041 | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | researchgate.net |

| C=O | Stretching | 1702 | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | researchgate.net |

| C-N (pyrazole ring) | Stretching | ~1290 | Pyrazole ligands | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For pyrazole-based compounds, the absorption spectra typically show bands corresponding to π → π* and n → π* transitions.

In a study of various pyrazole-based compounds, the wavelength of maximum absorbance (λ_max) was found to range from 218 to 254 nm. nih.gov Specifically, 3,5-dimethyl-1H-pyrazole (L1) showed a λ_max at 218 nm, while 3,5-diphenyl-1H-pyrazole (L2) exhibited a red-shifted broad absorption band around 250 nm. nih.gov The gas-phase UV absorption spectrum of pyrazole is dominated by a π → π* transition with a maximum absorption cross-section at 203 nm. rsc.org It is noted that the atmospheric photodissociation of pyrazole is negligible due to its very low absorption capacity beyond 240 nm. rsc.org

The UV-Vis spectra of some pyrazole azo dyes have also been investigated. For instance, one such dye displayed three maximum experimental wavelengths: one at 216 nm for the 3-methyl-1H-pyrazole chromophore, another at 345 nm for the azo group, and a local maximum at 239 nm. nih.gov

A summary of UV-Vis absorption data for different pyrazole derivatives is provided in the table below:

| Compound | λ_max (nm) | Molar Absorptivity (ε) (M⁻¹·cm⁻¹) | Solvent/Phase | Reference |

| 3,5-dimethyl-1H-pyrazole | 218 | 435 | Not Specified | nih.gov |

| 3,5-diphenyl-1H-pyrazole | 254 | 1046 | Not Specified | nih.gov |

| Pyrazole | 203 | Not Applicable | Gas Phase | rsc.org |

| Pyrazole Azo Dye | 216, 239, 345 | Not Specified | Not Specified | nih.gov |

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the three-dimensional atomic arrangement in a crystalline solid.

For instance, the crystal structure of 3,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole was determined to be monoclinic with the space group P2₁/n. nih.govspast.org The analysis revealed the dihedral angle between the two fluorophenyl groups to be 66.34 (8)°. nih.gov In another example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was found to crystallize in the monoclinic space group P2/c. researchgate.net

The crystal structures of several pyrazolone (B3327878) derivatives have also been compared, revealing different crystal systems such as monoclinic, triclinic, and orthorhombic. spast.org A study on 1-(2-fluorophenyl)pyrazoles synthesized via 1,3-dipolar cycloaddition of sydnones characterized the intermediates by single crystal X-ray diffraction, highlighting the role of halogen bonding in the crystal structure. nih.gov

The crystallographic data for several pyrazole derivatives are summarized below:

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | Monoclinic | P2₁/n | Dihedral angle between fluorophenyl groups is 66.34 (8)° | nih.gov |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Monoclinic | P2/c | - | researchgate.net |

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | Planar pyrazole ring | spast.org |

| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Triclinic | P-1 | Planar pyrazole ring | spast.org |

| (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one | Orthorhombic | P2₁2₁2₁ | Planar pyrazole ring | spast.org |

| Tris(pyrazol-1-yl)methane triphenylphosphine (B44618) copper(I) tetrafluoroborate | Monoclinic | P2₁/c | Tetracoordinated copper(I) center | mdpi.com |

| 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- nih.govnih.govnih.govtriazolo [4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | - | mdpi.com |

Elemental Analysis

Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound by determining the percentage composition of elements like carbon (C), hydrogen (H), and nitrogen (N). The experimentally found percentages are compared with the calculated values based on the proposed molecular formula.

For 3,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the analytical data found were C: 67.86%, H: 4.62%, and N: 9.29%, which closely matched the calculated values of C: 67.99%, H: 4.70%, and N: 9.33%. nih.gov Similarly, for ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, the found values were C: 67.79%, H: 6.15%, and N: 12.15%, which were in good agreement with the calculated values of C: 67.81%, H: 6.13%, and N: 12.17%. researchgate.net

The elemental analysis data for several pyrazole derivatives are presented in the following table:

| Compound | Element | Found (%) | Calculated (%) | Reference |

| 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | C | 67.86 | 67.99 | nih.gov |

| H | 4.62 | 4.70 | nih.gov | |

| N | 9.29 | 9.33 | nih.gov | |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C | 67.79 | 67.81 | researchgate.net |

| H | 6.15 | 6.13 | researchgate.net | |

| N | 12.15 | 12.17 | researchgate.net | |

| 1-(4-Methoxyphenyl)-3-(3-naphthalen-2-yl-1-phenyl-1H-pyrazole-4-yl)-propenone | C | 80.78 | 80.91 | nih.gov |

| H | 5.17 | 5.15 | nih.gov | |

| N | 6.72 | 6.51 | nih.gov | |

| 3-(3-Naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)-1-p-tolyl propenone | C | 84.19 | 84.03 | nih.gov |

| H | 5.27 | 5.35 | nih.gov | |

| N | 6.67 | 6.76 | nih.gov | |

| [Cu(CHpz₃)(PPh₃)][BF₄] | C | 53.45 | 53.65 | mdpi.com |

| H | 4.04 | 4.02 | mdpi.com | |

| N | 13.39 | 13.41 | mdpi.com | |

| 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | C | 51.99 | 51.93 | mdpi.com |

| H | 3.82 | 3.92 | mdpi.com | |

| N | 30.21 | 30.28 | mdpi.com | |

| S | 14.01 | 13.86 | mdpi.com |

Reactivity and Reaction Mechanisms of 1 2 Fluorophenyl 1h Pyrazole

Chemical Transformations

The reactivity of 1-(2-fluorophenyl)-1H-pyrazole allows for a range of chemical modifications, including oxidation and reduction of appended functional groups, as well as nucleophilic substitution at the fluorophenyl moiety. These transformations are crucial for the synthesis of new derivatives with tailored properties.

Oxidation Reactions of Functional Groups

The pyrazole (B372694) nucleus is generally stable to oxidation. However, functional groups attached to the pyrazole or the fluorophenyl ring can undergo oxidation. For instance, a pyrazoline precursor of a substituted this compound can be oxidized to the corresponding pyrazole. mdpi.com Similarly, derivatives of this compound containing oxidizable groups, such as a carbaldehyde, can be transformed. The oxidation of 1-(2-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde would yield the corresponding carboxylic acid. Furthermore, ethyl this compound-5-carboxylate can be oxidized to form the corresponding pyrazole-5-carboxylic acid derivative.

Reduction Reactions of Functional Groups

The pyrazole ring is highly resistant to reduction. globalresearchonline.net However, functional groups on the molecule can be readily reduced. For example, the ester group in ethyl this compound-5-carboxylate can be reduced to an alcohol. Similarly, other reducible moieties, such as a nitro group on a phenyl substituent, can be converted to an amino group under appropriate reduction conditions.

Nucleophilic Substitution Reactions on the Fluorophenyl Moiety

The fluorine atom on the phenyl ring of this compound is susceptible to nucleophilic aromatic substitution (NAS) reactions. This reactivity is a common strategy for functionalizing the fluorophenyl portion of the molecule. mdpi.com For instance, the fluorine atom can be displaced by various nucleophiles, such as amines or alkoxides, to introduce new structural motifs. mdpi.comevitachem.com This type of reaction is valuable in medicinal chemistry for modifying the properties of the molecule. mdpi.com

Intermolecular Interactions

The intermolecular interactions of this compound are significantly influenced by the presence of the fluorine atom and the pyrazole ring, leading to the formation of halogen and hydrogen bonds that dictate its solid-state architecture.

Halogen Bonding Propensity in Fluorinated Pyrazoles

Halogenated pyrazoles are recognized for their capacity to form halogen bonds, and the fluorine atom in this compound and its derivatives can participate in these interactions. nih.govresearchgate.net While fluorine is the least polarizable halogen, it can still act as a halogen bond donor, particularly when attached to an aromatic ring. Studies on related fluorinated pyrazole structures have shown the presence of Br···F contacts, which are at the limit of the sum of the van der Waals radii, suggesting a weak halogen bonding interaction. nih.govresearchgate.net These interactions, alongside other non-covalent forces, play a role in the stabilization of the crystal lattice. nih.gov The investigation of halogen bonding in fluorinated pyrazoles is an area of active research, as these interactions can be harnessed for crystal engineering and the design of new materials. researchgate.net

Pi-Pi Stacking and Anion-Pi Interactions in Supramolecular Assemblies

In the crystal structures of related fluorophenyl-substituted pyrazolium (B1228807) salts, distinct π-π stacking interactions have been observed. For instance, in the crystal structure of 5-(4-Fluorophenyl)-2H-pyrazol-1-ium 2,2,2-trifluoroacetate, interactions are present between adjacent pyrazolium rings and between neighboring benzene (B151609) rings, contributing to the formation of slab-like structures. iucr.orgiucr.org The inter-centroid distances for these interactions provide quantitative evidence of their presence and strength. iucr.orgiucr.org Analysis of various pyrazole derivatives shows that these stacking interactions are a recurring motif in their crystal packing. researchgate.net

The introduction of a fluorine atom onto the phenyl ring can influence the electronic properties of the aromatic system, which is a key factor in anion-π interactions. mdpi.comresearchgate.netrsc.org These forces occur between an anion and the electron-poor face of a π-system. researchgate.netrsc.org While direct studies on anion-π interactions involving this compound are not extensively detailed in the provided literature, the principles of supramolecular chemistry suggest their potential role, especially in the presence of anionic species. researchgate.netrsc.org The fluorine atom, being highly electronegative, enhances the quadrupole moment of the phenyl ring, making it more susceptible to interactions with anions. This effect is significant in the design of selective anion receptors. rsc.org In protein structures, for example, anion-π-cation interactions are observed where an aromatic system bridges an interaction between an anionic residue (like glutamate (B1630785) or aspartate) and a cationic one (like arginine or lysine). nih.gov

The combination of π-π stacking, hydrogen bonds, and potential halogen bonding (involving the fluorine atom) results in complex two-dimensional and three-dimensional supramolecular assemblies for fluorophenyl-substituted pyrazoles. mdpi.comsemanticscholar.org Hirshfeld surface analysis is a computational tool used to quantify the various intermolecular contacts that contribute to the crystal packing. researchgate.net

| Interacting Rings | Inter-centroid Distance (Å) | Compound | Reference |

| Pyrazolium rings | 3.6326 (15) | 5-(4-Fluorophenyl)-2H-pyrazol-1-ium 2,2,2-trifluoroacetate | iucr.orgiucr.org |

| Benzene rings | 3.7244 (16) | 5-(4-Fluorophenyl)-2H-pyrazol-1-ium 2,2,2-trifluoroacetate | iucr.orgiucr.org |

Reaction Kinetics and Selectivity Studies

The reactivity of this compound is characterized by the electronic influence of the 2-fluorophenyl group on the pyrazole ring, which directs the selectivity of its reactions. Studies have demonstrated both chemoselectivity and regioselectivity in transformations involving this scaffold.

A key example is the formylation of this compound under Duff reaction conditions, which proceeds with high chemoselectivity and regiospecificity to yield this compound-4-carbaldehyde. researchgate.net This indicates a strong directing effect towards the C-4 position of the pyrazole ring for electrophilic substitution. The regiochemistry of such reactions is a critical aspect of pyrazole chemistry, with outcomes often dependent on reaction conditions. For instance, the condensation of aryl hydrazines with 1,3-dicarbonyl compounds can yield isomeric products, but selectivity can be significantly enhanced by the choice of solvent. nih.gov Using aprotic dipolar solvents has been shown to provide better yields and regioselectivity compared to the more traditionally used polar protic solvents like ethanol (B145695). nih.gov

The electronic nature of substituents on the phenyl ring plays a crucial role in reaction outcomes. In the synthesis of pyrazole carboxylates, the presence of an electron-withdrawing fluorine atom on the starting hydrazine (B178648), as in 2-fluorophenylhydrazine (B1330851), influences the reaction yield. acs.org For example, methyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate was isolated in an 86% yield, demonstrating the favorability of the reaction with this substituted hydrazine. acs.org

Furthermore, reaction conditions such as temperature can be used to control the synthetic pathway. A temperature-controlled divergent synthesis has been developed for pyrazole derivatives, allowing for the selective formation of either pyrazoles or 1-tosyl-1H-pyrazoles from the same starting materials simply by adjusting the temperature, demonstrating excellent regioselectivity. nih.gov

| Reaction | Substrate | Product | Selectivity | Key Findings | Reference |

| Duff Reaction | This compound | This compound-4-carbaldehyde | Chemoselective and Regiospecific | Formylation occurs specifically at the C-4 position of the pyrazole ring. | researchgate.net |

| Cyclocondensation | 1-(4-Nitrophenyl)hydrazine and a trichloromethyl enone | 1-(4-Nitrophenyl)-5-phenyl-3-(trichloromethyl)-1H-pyrazole | Regioselective | The electron-withdrawing nitro group disfavors methanolysis of the CCl3 group. | acs.org |

| Cyclocondensation | 2-Fluorophenylhydrazine and a trichloromethyl enone | Methyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate | High Yield | The mesomeric effect of the fluorine atom favors the methanolysis reaction, leading to an 86% yield. | acs.org |

| Electrophilic Cyclization | α,β-alkynic hydrazones | 3-(3-Fluorophenyl)-5-phenyl-1H-pyrazole | Regioselective | Temperature-controlled synthesis in ethanol afforded the product in 75% yield. | nih.gov |

Mechanistic Investigations of Cyclization and Transformation Pathways

The formation of the this compound ring and its subsequent transformations are governed by well-defined reaction mechanisms. The most common synthetic routes involve cyclization reactions, with the specific pathway influencing the final structure and substitution pattern.

One prominent method for synthesizing 1-(2-fluorophenyl)pyrazoles is the 1,3-dipolar cycloaddition of a sydnone (B8496669) with an alkyne. mdpi.comnih.gov In this pathway, a 3-(2-fluorophenyl)sydnone acts as the 1,3-dipole, which reacts with a dipolarophile such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form the pyrazole ring after the elimination of carbon dioxide. mdpi.comnih.govresearchgate.net This method is a powerful tool for creating a variety of substituted pyrazoles. researchgate.netresearchgate.net

Another fundamental and widely used mechanism is the cyclocondensation of 2-fluorophenylhydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.com The reaction is typically catalyzed by an acid and proceeds via a nucleophilic attack of the hydrazine nitrogen onto a carbonyl group of the diketone. This is followed by an intramolecular cyclization and a dehydration step to yield the aromatic pyrazole ring. The regioselectivity of this condensation can be an issue with unsymmetrical diketones, but specific conditions can favor the formation of one isomer over the other. nih.govmdpi.com

Derivatives of this compound can undergo further transformations, with mechanisms that have been investigated. For example, the Algar-Flynn-Oyamada (AFO) reaction can be used to transform pyrazole-substituted chalcones into pyrano[2,3-c]pyrazol-4(2H)-ones. mdpi.com Mechanistic studies suggest this oxidative cyclization proceeds through an epoxide intermediate formed from the chalcone (B49325), which then undergoes intramolecular rearrangement and ring closure. mdpi.com Additionally, this compound can serve as a starting material for more complex heterocyclic systems, such as in the synthesis of 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole, which involves converting a pyrazole-4-carbaldehyde intermediate into a nitrile, followed by cyclization with an azide. researchgate.netresearchgate.net

| Reaction Type | Starting Materials | Key Intermediate(s) | Product | Mechanism Highlights | Reference |

| 1,3-Dipolar Cycloaddition | 3-(2-Fluorophenyl)sydnone, Dimethyl acetylenedicarboxylate (DMAD) | Not specified | Dimethyl this compound-4,5-dicarboxylate | Concerted [3+2] cycloaddition followed by extrusion of CO2. | mdpi.comnih.gov |

| Cyclocondensation | 2-Fluorophenylhydrazine, Ethyl acetoacetate | Hydrazone | Ethyl this compound-5-carboxylate | Nucleophilic attack, intramolecular cyclization, and dehydration. | |

| Transformation/Cyclization | This compound-4-carbaldehyde | Oxime, Nitrile | 5-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole | Conversion of aldehyde to nitrile, followed by [3+2] cycloaddition with sodium azide. | researchgate.net |

| Algar-Flynn-Oyamada (AFO) Reaction | (E)-1-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones | Epoxide | 6-(Hetero)aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones | Oxidative cyclization of a chalcone derivative. | mdpi.com |

Computational and Theoretical Chemistry of 1 2 Fluorophenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, electronic properties, and reactivity of molecules.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule. For pyrazole (B372694) derivatives, these calculations typically involve geometry optimization using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d) or 6-311++G(d,p)). nih.govtandfonline.comnih.gov

Studies on structurally related pyrazole compounds indicate that the pyrazole ring itself is planar. nih.gov In the case of 1-(2-fluorophenyl)-1H-pyrazole, the molecule consists of a planar pyrazole ring connected to a fluorophenyl group. The dihedral angle between these two rings is a key parameter determined during optimization. The final optimized geometry represents a local minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational analysis. nih.gov The electronic structure analysis reveals the distribution of electron density and the nature of chemical bonds, with the fluorine atom influencing the electronic properties of the phenyl ring through its electronegativity.

Table 1: Representative Bond Lengths in Pyrazole-Containing Compounds Data extrapolated from studies on analogous structures.

| Bond Type | Typical Bond Length (Å) |

| C=C (Aromatic) | 1.38 - 1.40 |

| N-N (Pyrazole) | ~1.37 |

| C=N (Pyrazole) | ~1.29 |

This is an interactive data table. You can sort and filter the data as needed.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive. jcsp.org.pk For a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, suggesting high electronic stability. nih.gov The distribution of these orbitals is also important; typically, in such aromatic systems, the HOMO and LUMO are distributed over the π-conjugated system.

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Structurally Related Pyrazole Derivative Data from a DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. nih.gov

| Parameter | Energy (eV) |

| EHOMO | -5.907 |

| ELUMO | -1.449 |

| ΔE (Energy Gap) | 4.458 |

This is an interactive data table. You can sort and filter the data as needed.

From the HOMO and LUMO energy values, several global reactivity parameters can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors are derived from conceptual DFT and provide a framework for understanding and predicting chemical reactions.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η).

These parameters are crucial for predicting how a molecule will behave in a chemical reaction, indicating its tendency to act as an electrophile or a nucleophile. unar.ac.id

Table 3: Calculated Global Reactivity Parameters for a Pyrazole Analog Parameters calculated using the energy values from Table 2.

| Global Reactivity Parameter | Formula | Calculated Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.678 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.229 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.033 |

This is an interactive data table. You can sort and filter the data as needed.

Molecular Docking Simulations for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Molecular docking simulations predict the binding affinity, often expressed as a binding energy (in kcal/mol), which estimates the strength of the interaction between the ligand and the protein target. A lower (more negative) binding energy indicates a more stable and favorable interaction.

While specific docking studies for this compound are not widely published, research on closely related derivatives demonstrates the potential of this scaffold. For instance, a molecular docking study of 5-(2-fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole against the Estrogen Receptor α (ERα), a target in breast cancer, showed a strong binding affinity of -10.77 kcal/mol . aip.orgaip.org This result suggests that the fluorinated pyrazole compound is a promising inhibitor of this receptor. aip.org Docking studies of other pyrazole derivatives against various protein kinases have also shown potent inhibitory potential, with binding energies often in the range of -8 to -10 kJ/mol. nih.govresearchgate.net

Table 4: Predicted Binding Affinity of a this compound Derivative

| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) |

| 5-(2-fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole | Estrogen Receptor α | 3ERT | -10.77 |

This is an interactive data table. You can sort and filter the data as needed.

Beyond predicting binding affinity, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and drug efficacy. plos.org

For pyrazole derivatives, common interaction modes include:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the protein's active site. nih.gov

Hydrophobic Interactions: The aromatic phenyl and pyrazole rings are hydrophobic and tend to interact favorably with nonpolar residues in the binding pocket. Studies on related kinase inhibitors have shown that the fluorophenyl ring, in particular, often occupies a hydrophobic pocket, forming interactions with residues like valine, leucine, and phenylalanine. plos.orgnih.gov

π-π Stacking: The aromatic rings of the ligand can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.gov

These interactions collectively determine the binding specificity and affinity of the compound for its biological target. plos.org

In Silico Screening and Virtual Drug Design

The pyrazole scaffold is recognized as a "privileged scaffold" in drug discovery, appearing in numerous approved drugs and bioactive compounds. nih.govtandfonline.comnih.gov Consequently, derivatives of this compound are frequently subjects of in silico screening and virtual drug design campaigns to identify potential new therapeutic agents. nih.govnih.gov These computational techniques allow researchers to screen large libraries of virtual compounds against specific biological targets, predicting their binding affinities and modes of interaction. eurasianjournals.comresearchgate.net

Virtual screening of pyrazole derivatives often involves molecular docking studies, a method that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.netresearchgate.net For instance, studies on various pyrazole compounds have been conducted to assess their potential as inhibitors for targets linked to diverse diseases like cancer and diabetes. nih.govnih.gov Comprehensive computational analyses of pyrazole libraries have successfully identified compounds with potential inhibitory effects against cancer-related proteins such as HDAC, C-RAF, and VEGFR. nih.gov

The process typically involves:

Target Identification and Preparation: A protein structure, often obtained from the Protein Data Bank (PDB), is selected and prepared for docking. This involves removing water molecules, adding hydrogen atoms, and defining the binding site. researchgate.net

Ligand Library Generation: A virtual library of compounds, including derivatives of the this compound scaffold, is created and optimized for docking.

Molecular Docking: Software like AutoDock Vina is used to dock the ligands into the receptor's active site. researchgate.net The program calculates binding affinity scores (e.g., in kcal/mol), which indicate the strength of the ligand-receptor interaction. nih.gov

Hit Identification and Analysis: Compounds with the most favorable binding energies are identified as "hits." Their binding poses are analyzed to understand key interactions, such as hydrogen bonds and hydrophobic contacts, with the receptor's amino acid residues. nih.gov

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) simulations are also a critical component of in silico screening. elsevierpure.comresearchgate.net These predictions help to assess the drug-likeness and pharmacokinetic properties of potential drug candidates at an early stage, filtering out compounds that are likely to fail in later stages of development. researchgate.netnih.gov

| Computational Technique | Application in Pyrazole Drug Design | Key Outcomes |

| Structure-Based Virtual Screening (SBVS) | Identification of potential therapeutic pyrazole derivatives against various cancer protein targets. nih.gov | Filtering of large compound libraries to identify potential inhibitors based on binding affinity. nih.gov |

| Molecular Docking | Prediction of binding modes and affinities of pyrazole derivatives to biological targets. eurasianjournals.comresearchgate.net | Determination of binding energy (kcal/mol) and key interacting residues. researchgate.netnih.gov |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicological properties of synthesized compounds. elsevierpure.comresearchgate.net | Assessment of drug-likeness, water solubility, and potential for blood-brain barrier penetration. researchgate.net |

Semi-Empirical and Ab Initio Calculation Methodologies

Quantum mechanical calculations are fundamental tools for investigating the electronic structure, stability, and reactivity of molecules like this compound. eurasianjournals.comclockss.org These methods can be broadly categorized into semi-empirical and ab initio approaches.

Semi-empirical methods , such as CNDO/2, use parameters derived from experimental data to simplify calculations, making them computationally less expensive. rsc.org These methods have been applied to pyrazoles to calculate ground-state properties like total energies, charge distributions, dipole moments, and ionization potentials. rsc.org While less accurate than ab initio methods, they can provide valuable qualitative insights into molecular properties and reactivity. clockss.org

Ab initio calculations , which are based on first principles without empirical parameters, offer higher accuracy. clockss.org Methodologies such as Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2) are commonly used in conjunction with various basis sets (e.g., STO-3G, 6-31G, 6-311G ) to study fluorinated pyrazoles. clockss.org These calculations provide precise data on molecular energies, dipole moments, and the stability of different isomers. clockss.org

The following table summarizes results from ab initio calculations on pyrazole and a monofluoropyrazole isomer as an example of the data generated.

| Compound | Calculation Level | Basis Set | Total Energy (Hartrees) |

| Pyrazole | RHF | STO-3G | -222.3174 |

| Pyrazole | RHF | 6-31G | -224.9781 |

| Pyrazole | RHF | 6-311G | -225.0069 |

| 3-Fluoropyrazole | RHF | STO-3G | -320.1226 |

| 3-Fluoropyrazole | RHF | 6-31G | -323.9575 |

| 3-Fluoropyrazole | RHF | 6-311G | -323.9922 |

Data adapted from a study on C-fluoropyrazoles for illustrative purposes. clockss.org

These quantum mechanical calculations are also used to predict spectroscopic properties. For example, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F), which can then be compared with experimental data to validate the computational model. clockss.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Dynamics

Molecular dynamics (MD) simulations provide a powerful tool for exploring the dynamic behavior of molecules over time, offering insights that are inaccessible through static modeling. eurasianjournals.com For this compound and its derivatives, MD simulations are crucial for understanding conformational flexibility and the intricate dynamics of ligand-receptor interactions. nih.govresearchgate.net

In the context of drug design, MD simulations are often performed after a ligand has been docked into a receptor's binding site. nih.govnih.gov These simulations, which can span from nanoseconds to microseconds, assess the stability of the predicted binding pose and reveal how the ligand and protein adapt to each other. nih.govresearchgate.net Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric is calculated for the protein backbone and the ligand to evaluate the stability of the complex. A stable RMSD over the simulation time suggests that the ligand remains securely bound in the active site. nih.gov

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are stable. High fluctuations in active site residues can indicate induced-fit binding events.

Hydrogen Bond Analysis: MD trajectories are analyzed to determine the persistence of hydrogen bonds between the ligand and receptor, highlighting the most critical interactions for binding affinity.

MD simulations are also essential for conformational analysis of the this compound molecule itself. Due to the ortho-fluoro substitution, the phenyl and pyrazole rings in the molecule are typically non-planar. nih.govmdpi.com The dihedral angle between these two rings is a key conformational parameter. MD simulations can explore the potential energy surface associated with the rotation around the C-N bond connecting the two rings, identifying low-energy conformations and the barriers between them. This information is vital for understanding how the molecule's shape influences its ability to interact with biological targets. eurasianjournals.com

For example, MD simulations of pyrazole derivatives bound to enzymes like α-glucosidase or carbonic anhydrase have provided detailed information about the structural properties and binding mechanisms of the complexes, confirming the stability of interactions predicted by molecular docking. nih.govacs.org

Coordination Chemistry of 1 2 Fluorophenyl 1h Pyrazole As a Ligand

Pyrazole (B372694) as a Versatile Ligand Scaffold

The pyrazole ring is a well-established and highly versatile scaffold in coordination chemistry. researchgate.netnih.gov As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, it can coordinate to metal ions in various modes. Typically, coordination occurs through the pyridinic nitrogen atom (N2), which possesses a lone pair of electrons readily available for donation to a Lewis acidic metal center. hu.edu.jo

The versatility of the pyrazole scaffold stems from several key features:

Tunable Electronics and Sterics: Substituents on the pyrazole ring can be systematically varied to modify the ligand's electronic and steric properties. In the case of 1-(2-fluorophenyl)-1H-pyrazole, the electron-withdrawing nature of the fluorine atom on the phenyl ring is expected to influence the electron density on the pyrazole ring, thereby modulating the donor strength of the coordinating nitrogen atom.

Multiple Coordination Modes: While simple monodentate coordination is common, pyrazole derivatives can be incorporated into multidentate ligand frameworks, acting as chelating or bridging ligands. hu.edu.jo

Foundation for Hybrid Ligands: The pyrazole nucleus serves as an excellent foundation for designing complex, hybrid ligands by introducing additional donor functionalities at various positions on the ring or on its substituents.

Synthesis and Characterization of Metal Complexes

While specific studies on the synthesis and characterization of metal complexes featuring solely the this compound ligand are not prominently available, general methodologies for forming pyrazole-metal complexes are well-documented. These typically involve the reaction of a metal salt precursor with the pyrazole ligand in a suitable solvent.

Research on palladium(II) and platinum(II) complexes with various pyrazole-based ligands is extensive, often driven by their potential applications in catalysis and medicine. hu.edu.jorsc.orgsemanticscholar.org The synthesis of such complexes generally involves reacting a palladium(II) or platinum(II) precursor, such as [MCl2(DMSO)2] (M = Pd, Pt), with the pyrazole ligand. hu.edu.jo The resulting complexes are typically square planar.

No specific synthesis or characterization data for Palladium(II) or Platinum(II) complexes with this compound were found in the searched literature.

First-row transition metals like cobalt(II), nickel(II), copper(II), and zinc(II) readily form complexes with pyrazole-based ligands. repec.orgresearchgate.netmdpi.comccsenet.org The synthesis often involves a straightforward reaction between a metal salt (e.g., chloride, nitrate, or acetate) and the ligand. nih.gov The resulting coordination geometry (e.g., tetrahedral or octahedral) depends on the metal ion, the stoichiometry of the reaction, and the anions present.

No specific synthesis or characterization data for Cobalt(II), Nickel(II), Copper(II), or Zinc(II) complexes with this compound were found in the searched literature.

The coordination chemistry of pyrazole ligands with second and third-row transition metals like molybdenum and ruthenium is also an active area of research, particularly for applications in catalysis. unicam.itresearchgate.netnih.govnih.gov Ruthenium(II) and Ruthenium(III) precursors are commonly used to synthesize octahedral complexes.

No specific synthesis or characterization data for Molybdenum or Ruthenium complexes with this compound were found in the searched literature.

Ligand Design Strategies

The 1-aryl pyrazole motif is a common building block for more complex ligand designs. By introducing other donor groups, hybrid ligands with tailored properties can be created.

Amine-Functionalized Pyrazoles: Incorporating an amine group onto the pyrazole scaffold creates multidentate N,N-donor ligands capable of chelation. This is often achieved by adding an aminoalkyl chain to the N1 position of the pyrazole ring. nih.gov Such ligands can form stable chelate rings with metal ions, enhancing complex stability. nih.govacs.org

Pyrazole-Ether Hybrids: The introduction of an ether functionality can create N,O-hybrid ligands. These ligands offer different coordination environments and can influence the solubility and electronic properties of the resulting metal complexes.

Phosphaferrocene-Pyrazole P,N-Ligands: Combining a pyrazole (N-donor) with a phosphine-containing moiety like a phosphaferrocene (P-donor) results in P,N-hybrid ligands. These "hard-soft" donor combinations are highly sought after in catalysis, as the different donor atoms can stabilize different aspects of a catalytic cycle. nih.gov

While these design strategies are well-established for the pyrazole class of ligands, specific examples starting from or incorporating the this compound structure were not identified in the available literature.

Poly(pyrazolyl)borates and Multidentate Ligands

The synthesis of poly(pyrazolyl)borate ligands, often called "scorpionates," is a well-established field in coordination chemistry. These ligands are typically prepared by reacting a pyrazole derivative with a borohydride (B1222165) source, such as potassium borohydride (KBH₄). The process involves the condensation of three pyrazole units onto the boron atom, yielding a tridentate, tripodal ligand. The steric and electronic properties of the resulting scorpionate ligand can be tuned by using substituted pyrazoles.

Coordination Modes and Geometries in Metal Complexes

Pyrazole-based ligands can coordinate to metal centers in various ways, most commonly as monodentate ligands through the pyridine-like N2 nitrogen atom. In the case of poly(pyrazolyl)borate derivatives, they typically act as tridentate facial ligands. The coordination geometry of the resulting metal complex (e.g., octahedral, tetrahedral, square planar) is influenced by the metal ion's nature, its oxidation state, and the steric bulk of the ligand.

For this compound, no crystal structures or detailed spectroscopic analyses of its metal complexes have been published. Without such experimental data, it is impossible to provide a scientifically accurate account of its specific coordination modes, bond lengths, bond angles, or the preferred geometries it adopts when coordinated to different metal centers. Consequently, no data tables on this topic can be generated.

Metal-Ligand Cooperative Transformations and Proton-Responsive Behavior

Metal-ligand cooperativity refers to reactions where both the metal center and the ligand are actively involved in bond-making or bond-breaking processes. A common example in pyrazole chemistry is proton-responsive behavior, where the N-H proton of an N-unsubstituted pyrazole ligand participates in substrate activation or catalytic cycles.

The subject compound, this compound, is an N-substituted pyrazole and therefore lacks the acidic N-H proton. This fundamentally prevents it from participating in the typical proton-responsive cooperative transformations described for other pyrazole-based ligands. Searches for alternative metal-ligand cooperative mechanisms or other forms of reactivity involving this specific ligand did not yield any relevant studies.

Due to the strict requirement to focus solely on this compound, and the absence of specific research data for this compound in the scientific literature, the requested article cannot be produced.

Catalytic Applications of Pyrazole Based Metal Complexes

Homogeneous Catalysis

Complexes of 1-(2-fluorophenyl)-1H-pyrazole are primarily employed in homogeneous catalysis, where the catalyst and reactants exist in the same phase. This allows for high selectivity and activity under mild reaction conditions.

Metal complexes featuring pyrazole-based ligands have demonstrated notable efficacy in hydrogenation and transfer hydrogenation reactions. Ruthenium(II) complexes bearing P–N chelate protic pyrazole (B372694) ligands are known to promote the transfer hydrogenation of various functional groups, including ketones, nitriles, and esters. nih.gov In these systems, the NH group of the pyrazole ligand often plays a cooperative role in the catalytic cycle.

While this compound is an N-substituted pyrazole and lacks the proton-responsive NH group, its metal complexes can still be active catalysts. For instance, iridium complexes with azabicyclo thiazole-phosphine ligands have been used in the asymmetric hydrogenation of fluorinated allylic alcohols to produce chiral 1,2-fluorohydrins with excellent yields and enantioselectivities. The electronic influence of the 2-fluorophenyl group on the pyrazole ligand can tune the Lewis acidity of the metal center, which is critical for substrate activation and hydrogen transfer steps.

Table 1: Representative Catalytic Hydrogenation using Pyrazole-Type Ligands This table is illustrative and based on findings from related pyrazole systems.

| Substrate | Catalyst System | Reaction Type | Yield (%) | Enantioselectivity (%) | Reference Principle |

|---|---|---|---|---|---|

| Acetophenone | Ruthenium(II) with P-N Chelate Protic Pyrazole | Transfer Hydrogenation | High | N/A | nih.gov |

| Fluorinated Allylic Alcohol | Iridium with Azabicyclo Thiazole-Phosphine Ligand | Asymmetric Hydrogenation | Excellent | Excellent |

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and pyrazole-ligated metal complexes are effective catalysts for such transformations.

Heck Reaction: The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.org Palladium complexes, including those with pyrazole-based ligands, are frequently used. Research has shown that ligandless palladium-catalyzed Heck reactions can successfully couple fluoro-substituted 4-ethenyl-1H-pyrazoles with bromo-indoles, demonstrating the compatibility of the pyrazole core and fluorine substituents in this type of reaction. researchgate.net The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle, and the electronic properties of the ligands coordinated to the palladium center are critical for the efficiency of the oxidative addition and reductive elimination steps. mdpi.com

Asymmetric Allylic Alkylation (AAA): Palladium-catalyzed AAA is a key method for constructing chiral centers. The reaction involves the nucleophilic substitution of an allylic substrate. Pyrazoles can act as nucleophiles in these reactions. researchgate.net More relevant to the ligand's role, the combination of a palladium complex with a chiral ligand, such as a phosphoramidite, enables the highly enantioselective allylic alkylation of pyrazol-5-ones with allylic alcohols. nih.gov In such systems, a this compound ligand could be part of a more complex chiral ligand scaffold, where its electronic properties would influence the stereochemical outcome of the reaction.

Catalyst Design and Optimization

The design of effective catalysts is central to their application. For pyrazole-based systems, optimization involves modifying the pyrazole ligand structure to enhance catalytic performance.